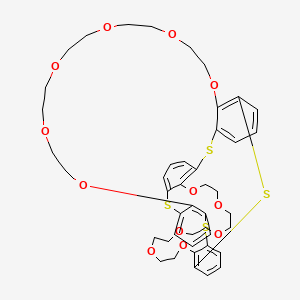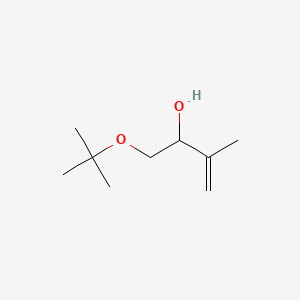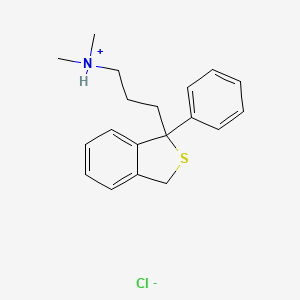
Cesium Ionophore III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium Ionophore III is a chemical compound known for its ability to selectively bind and transport cesium ions across biological membranes. This property makes it particularly useful in various scientific and industrial applications, especially in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cesium Ionophore III typically involves the reaction of specific macrocyclic compounds with cesium salts. One common method includes the use of calix4arene-crown-6 compounds, which are known for their high selectivity towards cesium ions . The reaction conditions often involve the use of organic solvents such as nitrobenzene and specific temperature and pH conditions to ensure optimal binding and stability of the ionophore.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and effectiveness of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium Ionophore III primarily undergoes complexation reactions with cesium ions. These reactions are characterized by the formation of stable complexes between the ionophore and the cesium ions, which can be facilitated by various solvents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include cesium salts such as cesium chloride or cesium nitrate. The reactions typically occur in organic solvents like nitrobenzene or phenyltrifluoromethyl sulfone, under controlled temperature and pH conditions .
Major Products
The major products of these reactions are stable cesium-ionophore complexes, which can be used in various applications such as ion-selective electrodes and sensors.
Applications De Recherche Scientifique
Cesium Ionophore III has a wide range of applications in scientific research:
Mécanisme D'action
Cesium Ionophore III functions by forming a stable complex with cesium ions, effectively transporting them across biological membranes. This process involves the neutralization of the positive charge of cesium ions, allowing them to pass through the lipid bilayer of cell membranes . The ionophore’s structure, typically a macrocyclic compound, provides a cavity that fits the cesium ion perfectly, facilitating its selective binding and transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Calix 4arene-crown-6 : Known for its high selectivity towards cesium ions, similar to Cesium Ionophore III .
- Calix 6arene-hexaacetic acid hexaethylester (Cesium Ionophore I) : Another compound with high selectivity for cesium ions, often used in similar applications .
Uniqueness
This compound is unique in its ability to form highly stable complexes with cesium ions, making it particularly effective in applications requiring high selectivity and stability. Its structure allows for efficient binding and transport of cesium ions, distinguishing it from other ionophores that may not offer the same level of specificity or stability .
Propriétés
Formule moléculaire |
C44H52O12S4 |
|---|---|
Poids moléculaire |
901.1 g/mol |
Nom IUPAC |
3,6,9,12,15,18,32,35,38,41,44,47-dodecaoxa-25,54,59,60-tetrathiaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene |
InChI |
InChI=1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2 |
Clé InChI |
VIALUYBBJCXNBX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOC2=C3C=CC=C2SC4=CC=CC5=C4OCCOCCOCCOCCOCCOC6=C(C=CC=C6S3)SC7=C(C(=CC=C7)S5)OCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)













